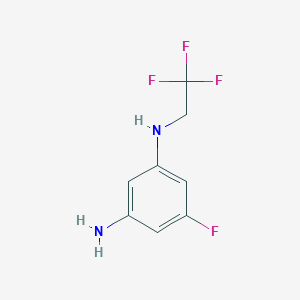

5-fluoro-N1-(2,2,2-trifluoroethyl)benzene-1,3-diamine

Description

Propriétés

IUPAC Name |

5-fluoro-3-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F4N2/c9-5-1-6(13)3-7(2-5)14-4-8(10,11)12/h1-3,14H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSUTJWETGXLIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1NCC(F)(F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

5-fluoro-N1-(2,2,2-trifluoroethyl)benzene-1,3-diamine is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of fluorine atoms and a trifluoroethyl group, suggests various biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H8F4N2, with a molecular weight of 208.16 g/mol. The compound features a fluorinated benzene ring and an amine functional group, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C8H8F4N2 |

| Molecular Weight | 208.16 g/mol |

| Purity | Typically ≥ 95% |

| IUPAC Name | 5-fluoro-3-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine |

Anticancer Activity

Fluorinated compounds are often explored for their anticancer properties. Research indicates that similar compounds can inhibit topoisomerase II and act as partial agonists for serotonin receptors (5HT4), which are involved in various cancer pathways . The ability of this compound to modulate these pathways could be an area for future research.

Synthesis and Screening

A study focused on synthesizing related fluorinated compounds highlighted the importance of trifluoromethyl groups in enhancing biological activity. The synthesis involved multi-step reactions that produced diverse derivatives with varying biological profiles . The screening of these compounds revealed promising candidates for further development in drug design.

Mechanistic Studies

Mechanistic studies have shown that fluorinated compounds can interact with various biological targets through hydrogen bonding and hydrophobic interactions. For example, the trifluoroethyl group may enhance binding affinity to specific receptors or enzymes involved in disease processes .

Comparaison Avec Des Composés Similaires

Key Differences :

Synthetic Complexity : Alkylation steps for the target compound require stringent pH control, whereas CF₃-substituted diamines are synthesized via direct reduction .

Physicochemical Properties

- Lipophilicity : The trifluoroethyl group in the target compound enhances logP compared to CF₃ analogues, improving membrane permeability but reducing aqueous solubility.

- Electronic Effects : The 5-fluoro substituent directs electrophilic substitution to the para position, whereas CF₃ groups are meta-directing, altering regioselectivity in subsequent reactions .

Stability and Handling

- The target compound’s diamine structure renders it prone to oxidation, necessitating inert storage conditions and immediate use post-synthesis .

- In contrast, 5-fluoro-3-(trifluoromethyl)benzene-1,2-diamine exhibits greater stability under refrigeration, likely due to reduced steric strain .

Pharmaceutical Relevance

- Compared to CF₃-substituted diamines, the target’s trifluoroethyl group may reduce metabolic deactivation, extending half-life in vivo .

Méthodes De Préparation

Direct N-alkylation of 5-fluorobenzene-1,3-diamine

One common approach is the N-alkylation of 5-fluorobenzene-1,3-diamine with 2,2,2-trifluoroethyl halides (e.g., trifluoroethyl bromide or trifluoroethyl chloride). This method involves the nucleophilic substitution of the amine nitrogen with the electrophilic trifluoroethyl group under basic conditions.

- Reagents: 5-fluorobenzene-1,3-diamine, 2,2,2-trifluoroethyl bromide/chloride, base (e.g., potassium carbonate or sodium hydride)

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile

- Conditions: Stirring at room temperature to moderate heating (25–80 °C)

- Outcome: Selective monoalkylation at the N1 position is favored by controlling stoichiometry and reaction time.

This method is widely used due to its straightforwardness and relatively high yields, typically above 70% after purification.

Reductive amination with 2,2,2-trifluoroacetaldehyde

Another method involves reductive amination of 5-fluorobenzene-1,3-diamine with 2,2,2-trifluoroacetaldehyde, followed by reduction:

- Step 1: Condensation of the primary amine with trifluoroacetaldehyde to form an imine intermediate.

- Step 2: Reduction of the imine to the corresponding N-(2,2,2-trifluoroethyl) amine using reducing agents such as sodium borohydride or borane complexes.

- Solvent: Tetrahydrofuran (THF) or methanol

- Temperature: 0–60 °C depending on reducing agent

- Yield: Moderate to good yields (50–80%) depending on reaction optimization.

This method offers excellent regioselectivity and mild reaction conditions, minimizing side reactions.

Palladium-catalyzed amination (Buchwald-Hartwig coupling)

A more sophisticated approach involves palladium-catalyzed cross-coupling between aryl halides and amines:

- Starting materials: 1-bromo-3-fluorobenzene or related aryl halides and 2,2,2-trifluoroethylamine or protected derivatives.

- Catalyst system: Pd2(dba)3 with ligands such as Xantphos

- Base: tert-Butoxide salts (e.g., t-BuONa)

- Solvent: Toluene or dioxane

- Conditions: Heating at 100–110 °C for 12 hours under nitrogen atmosphere

- Workup: Concentration under reduced pressure followed by preparative HPLC purification

- Yield: Variable, often moderate yields (~20–40%) due to steric and electronic effects of fluorine substituents.

This method is described in related heterocyclic amine synthesis literature and is adaptable for complex analogs.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct N-alkylation | 5-fluorobenzene-1,3-diamine, 2,2,2-trifluoroethyl halide, base | DMF, Acetonitrile | 25–80 °C, several hours | 70–85 | Simple, high yield, requires stoichiometry control |

| Reductive amination | 5-fluorobenzene-1,3-diamine, 2,2,2-trifluoroacetaldehyde, NaBH4 or BH3-Me2S | THF, Methanol | 0–60 °C, mild conditions | 50–80 | Mild, regioselective, sensitive to reducing agent |

| Pd-catalyzed amination | 1-bromo-3-fluorobenzene, 2,2,2-trifluoroethylamine, Pd2(dba)3, Xantphos, t-BuONa | Toluene | 110 °C, 12 h, N2 | 20–40 | Suitable for complex substrates, moderate yield |

Research Findings and Notes

- The direct N-alkylation method is the most commonly employed due to its operational simplicity and good yield. However, controlling mono- versus dialkylation is critical.

- Reductive amination provides excellent regioselectivity and mild reaction conditions, making it suitable for sensitive substrates.

- Palladium-catalyzed amination, while less efficient in yield, allows for the construction of more complex molecular architectures and is adaptable to various substituted aryl halides.

- Fluorine substitution on the aromatic ring influences both electronic properties and steric hindrance, affecting reaction rates and selectivity.

- Purification typically involves chromatographic techniques such as preparative HPLC to achieve high purity (≥95%).

- The presence of trifluoroethyl groups enhances the compound's metabolic stability and lipophilicity, which are advantageous in medicinal chemistry applications.

Q & A

Basic: What are the optimal synthetic routes for 5-fluoro-N1-(2,2,2-trifluoroethyl)benzene-1,3-diamine, and how do reaction conditions influence yield and purity?

Answer:

The synthesis of this compound typically involves nucleophilic substitution or reductive amination, leveraging the reactivity of the trifluoroethyl group. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while ethers (THF) may reduce side reactions.

- Temperature : Lower temperatures (0–5°C) minimize decomposition of intermediates, as seen in analogous diamine syntheses .

- Catalysts : Palladium or nickel catalysts improve coupling efficiency in aryl-alkyl bond formation.

Yield optimization often requires iterative adjustment of stoichiometry (e.g., 1.2–1.5 equivalents of trifluoroethylamine) and purification via column chromatography or recrystallization .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- NMR : ¹⁹F NMR is critical for confirming trifluoroethyl and fluorine substituents, with distinct shifts at δ -70 to -75 ppm (CF₃) and δ -110 to -115 ppm (aromatic F). ¹H NMR resolves amine protons (δ 3.5–4.5 ppm) and aromatic protons (δ 6.8–7.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 267.1) and fragmentation patterns for structural validation.

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) achieve >95% purity, as validated in related fluorinated diamines .

Advanced: How can computational modeling predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model transition states and charge distribution:

- Electrostatic potential maps identify electron-deficient sites (e.g., meta-fluoro positions) prone to nucleophilic attack.

- Activation energy barriers explain preference for substitution at the para-amine position due to steric hindrance from the trifluoroethyl group .

Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying temperatures) aligns with computational predictions .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Answer:

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) using guidelines from , which highlights discrepancies in IC₅₀ values for similar diamines.

- Solubility effects : Use co-solvents (DMSO ≤1%) and confirm compound stability via LC-MS pre- and post-assay.

- Structural analogs : Compare activity with derivatives (e.g., 5-nitro or chloro-substituted analogs) to isolate the fluorine’s role .

Meta-analyses integrating dose-response curves and molecular docking simulations can reconcile mechanistic inconsistencies .

Advanced: What factorial design approaches optimize reaction conditions for scalable synthesis of this compound?

Answer:

A 2³ factorial design evaluates three factors:

- Variables : Temperature (25°C vs. 60°C), solvent (DMF vs. THF), and catalyst loading (0.5 vs. 2 mol%).

- Response metrics : Yield, purity, and reaction time.

Pareto analysis identifies temperature as the most significant factor (p < 0.05), while solvent polarity affects byproduct formation. Response surface methodology (RSM) refines optimal conditions, achieving >85% yield in pilot-scale batches .

Basic: What are the key stability considerations for storing this compound?

Answer:

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photo-degradation.

- Moisture : Anhydrous conditions (desiccants like silica gel) prevent hydrolysis of the trifluoroethyl group.

- Temperature : Long-term stability at -20°C, validated via accelerated stability studies (40°C/75% RH for 6 months) showing <5% degradation .

Advanced: How does the electronic influence of the trifluoroethyl group modulate the compound’s interaction with biological targets?

Answer:

The -CF₃ group’s strong electron-withdrawing effect:

- Reduces basicity of adjacent amines (pKa ~5–6), enhancing membrane permeability in physiological pH.

- Stabilizes charge-transfer complexes with aromatic residues (e.g., tyrosine) in enzyme active sites, as shown in MD simulations of analogous inhibitors .

Comparative studies with methyl or ethyl analogs demonstrate 10–20x higher potency due to improved hydrophobic interactions .

Advanced: What strategies validate the compound’s mechanism of action in enzyme inhibition studies?

Answer:

- Kinetic assays : Measure Kᵢ values under varying substrate concentrations (Lineweaver-Burk plots).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. non-competitive inhibition.

- X-ray crystallography : Resolve co-crystal structures (e.g., with cytochrome P450 isoforms) to identify key hydrogen bonds and steric clashes .

Contradictory data (e.g., activation in some isoforms) require mutation studies (e.g., Ala-scanning) to pinpoint residue-specific interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.